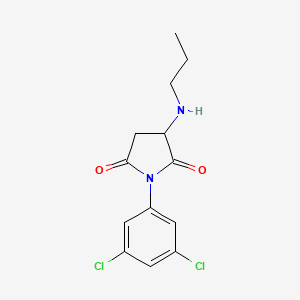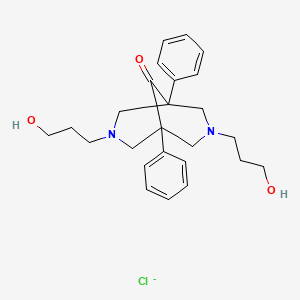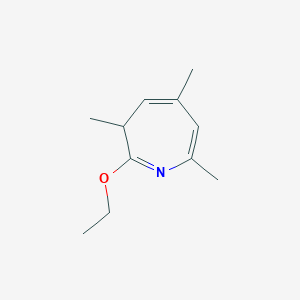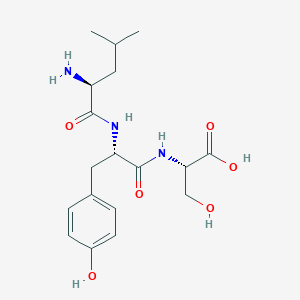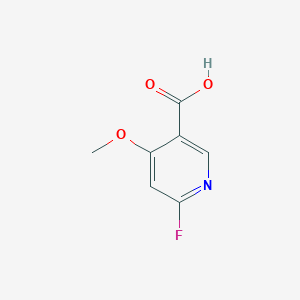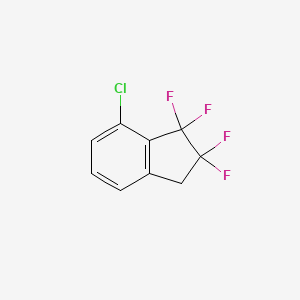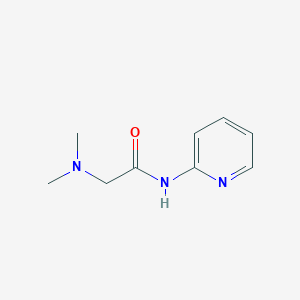
N~2~,N~2~-dimethyl-N-pyridin-2-ylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~2~-dimethyl-N-pyridin-2-ylglycinamide is an organic compound with the molecular formula C10H13N3O It is a derivative of glycinamide, where the amide nitrogen is substituted with two methyl groups and a pyridin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide typically involves the reaction of glycinamide with pyridine-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Análisis De Reacciones Químicas
Types of Reactions: N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide; in solvents like chloroform or dichloromethane.
Major Products Formed:
Oxidation: N-oxides of N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide.
Reduction: Amine derivatives.
Substitution: Halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
N~2~,N~2~-dimethyl-N-pyridin-2-ylglycinamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity. The dimethyl groups enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine: Similar in structure but with an ethane-1,2-diamine backbone.
N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine: Another derivative with a different backbone structure.
Uniqueness: N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide is unique due to its glycinamide backbone, which provides distinct chemical properties and reactivity compared to other similar compounds. The presence of the pyridine ring and dimethyl groups enhances its ability to form stable complexes with metals, making it valuable in coordination chemistry and material science.
Propiedades
Número CAS |
112357-08-1 |
|---|---|
Fórmula molecular |
C9H13N3O |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-(dimethylamino)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C9H13N3O/c1-12(2)7-9(13)11-8-5-3-4-6-10-8/h3-6H,7H2,1-2H3,(H,10,11,13) |
Clave InChI |
VSYOWXLVAJPMMV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=O)NC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


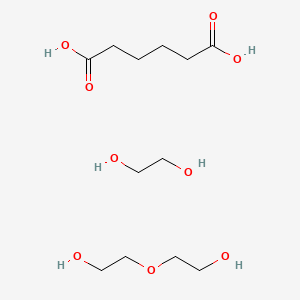
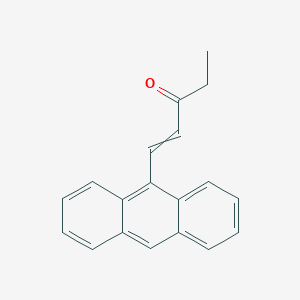

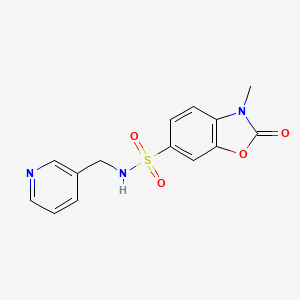


![trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B14171341.png)
